
D-Glucose 3-sulfate sodium salt
Übersicht
Beschreibung
D-Glucose 3-sulfate sodium salt, also known as Glc-3S, is a remarkable biomedical compound . It has a linear formula of C6H11O9SNa and a molecular weight of 282.20 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C6H11O9SNa . It is an aldohexose, a six-carbon sugar with a terminal aldehyde group .Physical and Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 282.20 . More specific physical and chemical properties such as melting point, boiling point, and pH value are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Catalytic Effects in Aqueous Solutions
Inorganic salts, including sodium salts derived from D-Glucose, have been studied for their catalytic effects in the reactions of D-Glucose in aqueous solutions. These salts can influence the chemo-selectivity and yield of various organic acids and furanics, which are important in green chemistry and the production of renewable chemicals. The study by Rasrendra et al. (2010) provides insights into the catalytic roles of these salts, suggesting potential applications in sustainable chemical synthesis processes (Rasrendra, Makertihartha, Adisasmito, & Heeres, 2010).
Glucose Sensing Technologies
Several studies have focused on developing novel glucose sensing technologies using D-Glucose derivatives. For instance, Baghayeri et al. (2018) explored an electrochemical sensor for glucose detection utilizing nickel oxide decorated Fe3O4 nanoparticles, indicating the potential for highly sensitive glucose monitoring devices (Baghayeri, Amiri, Alizadeh, Veisi, & Hasheminejad, 2018). Similarly, Ito et al. (2014) applied dissolving microneedles for glucose monitoring in interstitial fluid, showcasing an alternative approach for non-invasive glucose monitoring (Ito, Taniguchi, Hayashi, Anai, Morita, Ko, Yoshimoto, Yoshii, Kobuchi, Sakaeda, & Takada, 2014).
Analytical and Diagnostic Applications
The utility of D-Glucose derivatives in analytical chemistry and diagnostics is evident in the work by Dam et al. (2002), who demonstrated the selective and quantitative analysis of glycolytic intermediates in Saccharomyces cerevisiae using high-performance anion exchange chromatography coupled with mass spectrometry. This method, facilitating the analysis of complex biological samples, underscores the role of D-Glucose derivatives in advanced analytical methodologies (Dam, Eman, Frank, Lange, Dedem, & Heijnen, 2002).
Environmental and Industrial Applications
The environmental and industrial applications of D-Glucose derivatives are highlighted by Bargeman et al. (2009), who discussed the use of nanofiltration for the removal of sulfate waste in vacuum salt production. This study illustrates the potential of sodium sulfate, a related compound, in addressing industrial waste challenges, offering a sustainable solution for environmental management (Bargeman, Steensma, Kate, Westerink, Demmer, Bakkenes, & Manuhutu, 2009).
Wirkmechanismus
Target of Action
Glucose and its derivatives generally target cells throughout the body, as glucose is a primary source of energy for all cells. It is particularly important for brain cells and muscle cells during physical activity .
Biochemical Pathways
Glucose is involved in several biochemical pathways. The most well-known is glycolysis, where glucose is broken down to produce ATP, the cell’s main energy currency. Glucose can also be stored as glycogen in a process called glycogenesis .
Result of Action
The primary result of glucose action is the provision of energy for cells. This energy supports all cellular functions, from muscle contraction to neurotransmission .
Action Environment
The action of glucose and its derivatives can be influenced by many factors, including the individual’s overall health, diet, physical activity level, and the presence of any diseases or conditions (such as diabetes) that affect glucose metabolism .
Biochemische Analyse
Biochemical Properties
D-Glucose 3-sulfate sodium salt plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with sulfotransferases, which catalyze the transfer of sulfate groups to various substrates. This interaction is crucial for the sulfation process, which is essential for the metabolism and detoxification of many compounds . Additionally, this compound can interact with glycosaminoglycans, influencing their structure and function in the extracellular matrix.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain kinases and phosphatases, thereby affecting signal transduction pathways . Moreover, this compound can alter the expression of genes involved in cell growth, differentiation, and apoptosis. Its impact on cellular metabolism includes changes in glucose uptake and utilization, which can affect overall cellular energy balance.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific receptors and enzymes, leading to the activation or inhibition of various biochemical pathways. For example, it can inhibit certain glycosidases, preventing the breakdown of glycosidic bonds . Additionally, this compound can activate sulfotransferases, facilitating the transfer of sulfate groups to target molecules. These interactions result in changes in gene expression, enzyme activity, and overall cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function, highlighting the importance of monitoring its stability during experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects on cellular function and metabolism. At high doses, it may exhibit toxic or adverse effects . Studies have identified threshold effects, where the compound’s impact on cellular processes changes significantly beyond a certain concentration. These findings underscore the importance of optimizing dosage levels to achieve desired outcomes while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as sulfotransferases and glycosidases, influencing the metabolism of various substrates . The compound can affect metabolic flux and metabolite levels, altering the balance of key biochemical pathways. For instance, its interaction with glycosaminoglycans can impact the synthesis and degradation of these molecules, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Sodium-glucose transporters (SGLTs) play a crucial role in the uptake and distribution of this compound . Once inside the cell, this compound can interact with various intracellular proteins, influencing its localization and accumulation. These interactions are essential for its biological activity and overall cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It is often found in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . Additionally, it can be localized to specific organelles, such as the endoplasmic reticulum and Golgi apparatus, where it participates in the sulfation of glycosaminoglycans and other molecules. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments within the cell.
Eigenschaften
IUPAC Name |
sodium;[(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-1-oxohexan-3-yl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O9S.Na/c7-1-3(9)5(11)6(4(10)2-8)15-16(12,13)14;/h2-7,9-11H,1H2,(H,12,13,14);/q;+1/p-1/t3-,4+,5-,6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLFANSAMOPOBM-VFQQELCFSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)OS(=O)(=O)[O-])O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)OS(=O)(=O)[O-])O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NaO9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745482 | |
| Record name | Sodium 3-O-sulfonato-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89830-83-1 | |
| Record name | Sodium 3-O-sulfonato-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



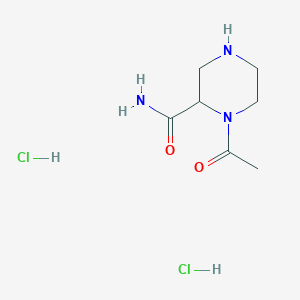

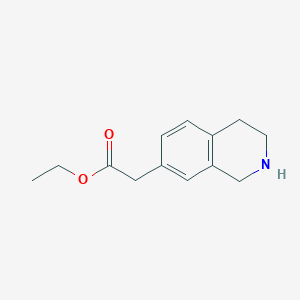

![2-(4-Ethynylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1455121.png)
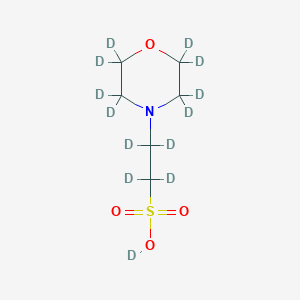
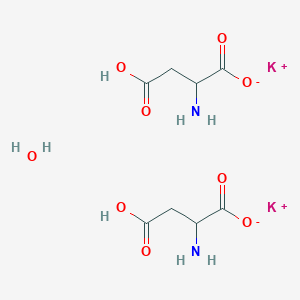
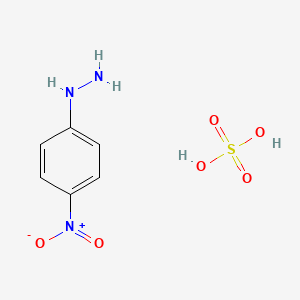
![4',6-Difluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1455129.png)
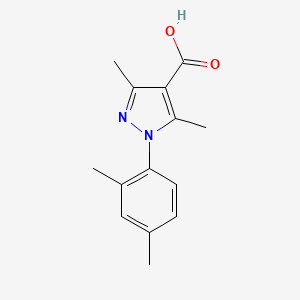
![(4'-Hydroxy-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone](/img/structure/B1455132.png)
![5-Methoxy-2-[(4-methylpiperazin-1-yl)methyl]pyridin-4-ol](/img/structure/B1455135.png)
![5-[(4-fluorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid](/img/structure/B1455136.png)
